molecular formula C12H11N3O B13535474 5-Amino-3-(1-methyl-6-indolyl)isoxazole

5-Amino-3-(1-methyl-6-indolyl)isoxazole

Katalognummer: B13535474
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: BQHJPMSCFKGJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(1-methyl-6-indolyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with an indole moiety. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry . The presence of an amino group and a methyl-indole substituent further enhances its chemical reactivity and biological interactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(1-methyl-6-indolyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino group and indole moiety allow for substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 5-Amino-3-(1-methyl-6-indolyl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring and indole moiety allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H11N3O

Molekulargewicht

213.23 g/mol

IUPAC-Name

3-(1-methylindol-6-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3

InChI-Schlüssel

BQHJPMSCFKGJQI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.